Cas no 2172498-14-3 (7-chloro-2-(3-methylbutyl)quinazolin-4-amine)
7-chloro-2-(3-methylbutyl)quinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-2-(3-methylbutyl)quinazolin-4-amine
- EN300-1645594
- 2172498-14-3
-
- Inchi: 1S/C13H16ClN3/c1-8(2)3-6-12-16-11-7-9(14)4-5-10(11)13(15)17-12/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17)
- InChI Key: FMQAHJJCJGRGBI-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(N)=NC(CCC(C)C)=NC=2C=1
Computed Properties
- Exact Mass: 249.1032752g/mol
- Monoisotopic Mass: 249.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 51.8Ų
7-chloro-2-(3-methylbutyl)quinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1645594-0.05g |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 0.05g |
$888.0 | 2023-06-05 | ||
| Enamine | EN300-1645594-0.1g |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 0.1g |
$930.0 | 2023-06-05 | ||
| Enamine | EN300-1645594-0.25g |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 0.25g |
$972.0 | 2023-06-05 | ||
| Enamine | EN300-1645594-0.5g |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 0.5g |
$1014.0 | 2023-06-05 | ||
| Enamine | EN300-1645594-1.0g |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 1g |
$1057.0 | 2023-06-05 | ||
| Enamine | EN300-1645594-2.5g |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 2.5g |
$2071.0 | 2023-06-05 | ||
| Enamine | EN300-1645594-5.0g |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 5g |
$3065.0 | 2023-06-05 | ||
| Enamine | EN300-1645594-10.0g |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 10g |
$4545.0 | 2023-06-05 | ||
| Enamine | EN300-1645594-50mg |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1645594-100mg |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine |
2172498-14-3 | 100mg |
$930.0 | 2023-09-22 |
7-chloro-2-(3-methylbutyl)quinazolin-4-amine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 7-chloro-2-(3-methylbutyl)quinazolin-4-amine
Research Brief on 7-Chloro-2-(3-methylbutyl)quinazolin-4-amine (CAS: 2172498-14-3): Recent Advances and Applications
The compound 7-chloro-2-(3-methylbutyl)quinazolin-4-amine (CAS: 2172498-14-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazoline derivative has been the subject of multiple studies aimed at elucidating its pharmacological properties, synthesis pathways, and biological activities. The following brief provides an overview of the latest research findings related to this compound, highlighting its relevance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 7-chloro-2-(3-methylbutyl)quinazolin-4-amine, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot condensation reaction, significantly reducing the number of steps required compared to traditional methods. This advancement not only enhances the scalability of production but also minimizes the formation of by-products, which is critical for pharmaceutical applications.
In terms of biological activity, 7-chloro-2-(3-methylbutyl)quinazolin-4-amine has demonstrated promising results as a kinase inhibitor. Preclinical studies have shown its ability to selectively target specific tyrosine kinases involved in cancer cell proliferation. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited potent inhibitory effects against EGFR (epidermal growth factor receptor) mutants, which are often associated with resistance to first-generation kinase inhibitors. These findings suggest its potential as a candidate for targeted cancer therapies.
Further investigations into the compound's mechanism of action have revealed its interaction with other molecular targets. A 2024 study in ACS Chemical Biology utilized X-ray crystallography to elucidate the binding mode of 7-chloro-2-(3-methylbutyl)quinazolin-4-amine within the ATP-binding pocket of certain kinases. The study highlighted the compound's unique binding interactions, which contribute to its selectivity and potency. Such structural insights are invaluable for the design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.
Beyond oncology, researchers have explored the potential of 7-chloro-2-(3-methylbutyl)quinazolin-4-amine in other therapeutic areas. For example, a recent study in European Journal of Medicinal Chemistry investigated its anti-inflammatory properties, demonstrating its ability to modulate NF-κB signaling pathways. This opens up possibilities for its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
In conclusion, 7-chloro-2-(3-methylbutyl)quinazolin-4-amine (CAS: 2172498-14-3) represents a versatile scaffold with significant potential in drug discovery. Its demonstrated kinase inhibitory activity, coupled with emerging evidence of anti-inflammatory effects, positions it as a promising candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and conducting comprehensive preclinical evaluations to advance its translation into clinical applications.
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